molecular formula C8H14F2N2O B13586775 [(2,2-Difluorocyclohexyl)methyl]urea

[(2,2-Difluorocyclohexyl)methyl]urea

Cat. No.: B13586775
M. Wt: 192.21 g/mol
InChI Key: KHRHCUOVPXFXBX-UHFFFAOYSA-N
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Description

[(2,2-Difluorocyclohexyl)methyl]urea is a chemical compound with the molecular formula C8H14F2N2O and a molecular weight of 192.21 g/mol It is characterized by the presence of a difluorocyclohexyl group attached to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2-Difluorocyclohexyl)methyl]urea typically involves the reaction of 2,2-difluorocyclohexylmethanol with an isocyanate or a urea derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

[(2,2-Difluorocyclohexyl)methyl]urea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted cyclohexyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(2,2-Difluorocyclohexyl)methyl]urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(2,2-Difluorocyclohexyl)methyl]urea involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group imparts unique physicochemical properties that influence its binding affinity and selectivity towards target proteins or enzymes. The urea moiety can form hydrogen bonds with biological macromolecules, enhancing its activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • [(2,2-Difluorocyclohexyl)methyl]amine
  • [(2,2-Difluorocyclohexyl)methyl]carbamate
  • [(2,2-Difluorocyclohexyl)methyl]thiourea

Uniqueness

[(2,2-Difluorocyclohexyl)methyl]urea is unique due to the presence of both difluorocyclohexyl and urea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for diverse applications in research and industry .

Properties

Molecular Formula

C8H14F2N2O

Molecular Weight

192.21 g/mol

IUPAC Name

(2,2-difluorocyclohexyl)methylurea

InChI

InChI=1S/C8H14F2N2O/c9-8(10)4-2-1-3-6(8)5-12-7(11)13/h6H,1-5H2,(H3,11,12,13)

InChI Key

KHRHCUOVPXFXBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CNC(=O)N)(F)F

Origin of Product

United States

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